molecular formula C17H16FNO4 B1322131 Acide (R)-2-(((benzyloxy)carbonyl)amino)-3-(2-fluorophényl)propanoïque CAS No. 401-28-5

Acide (R)-2-(((benzyloxy)carbonyl)amino)-3-(2-fluorophényl)propanoïque

Numéro de catalogue: B1322131
Numéro CAS: 401-28-5
Poids moléculaire: 317.31 g/mol
Clé InChI: GYJREHMTTLYKRJ-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a fluorophenyl group on the side chain

Applications De Recherche Scientifique

Medicinal Chemistry

Anticonvulsant Activity
Research has shown that derivatives of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid exhibit anticonvulsant properties. A study demonstrated that various substituted derivatives displayed significant activity in animal models for seizures, surpassing traditional anticonvulsants such as phenobarbital. The structure-activity relationship indicated that specific substitutions could enhance efficacy against maximal electroshock seizures (MES) .

Table 1: Anticonvulsant Activity of Derivatives

Compound NameED50 (mg/kg)Comparison DrugComparison Drug ED50 (mg/kg)
(R)-N'-benzyl 2-amino-3-methylbutanamide13-21Phenobarbital22
(R)-N-(4'-((3'-fluorobenzyloxy)benzyl) 2-N-acetamido-3-methoxypropionamide8.9Phenytoin9.5

Synthetic Biology

Building Block for Peptides
The compound serves as a crucial intermediate in the synthesis of peptide-based drugs. Its benzyloxycarbonyl protecting group can be selectively removed to activate the amino group for peptide bond formation. This property is particularly advantageous in the design of peptide inhibitors targeting specific biological pathways .

Case Study: Synthesis of Novel Peptide Inhibitors
A recent study utilized (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid as a precursor to synthesize novel peptide inhibitors against certain enzymes involved in cancer progression. The resulting peptides demonstrated improved binding affinity and selectivity compared to existing inhibitors .

Pharmacology

Receptor Interaction Studies
The compound's ability to interact with various receptors has been extensively studied. The fluorophenyl moiety enhances binding affinity to specific molecular targets, which is critical for modulating enzymatic activity or receptor interactions. This has implications for drug design targeting neurological disorders and metabolic diseases .

Table 2: Binding Affinity Studies

Compound NameTarget ReceptorBinding Affinity (Ki, nM)
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acidNMDA Receptor25
Derivative AGABA Receptor15

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).

    Introduction of the Fluorophenyl Group: The protected amino acid is then subjected to a coupling reaction with a fluorophenyl derivative, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Deprotection: The final step involves the removal of the Cbz protecting group under acidic conditions, such as using hydrogen chloride (HCl) in dioxane or trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a cyclohexyl group under hydrogenation conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Mécanisme D'action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting or activating these targets, leading to modulation of biochemical pathways. The exact molecular pathways involved depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

  • ®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
  • ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
  • ®-2-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Comparison:

    Structural Differences: The primary difference lies in the substitution pattern on the phenyl ring (e.g., position of the fluorine atom).

    Reactivity: The position of the fluorine atom can influence the reactivity and chemical behavior of the compound, particularly in substitution reactions.

    Biological Activity: The biological activity and binding affinity towards molecular targets can vary based on the structural differences, affecting the compound’s potential therapeutic applications.

Activité Biologique

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid, commonly referred to as Cbz-D-phenylalanine derivative, is a chiral amino acid derivative with significant implications in medicinal chemistry and biological research. This compound is characterized by its benzyloxycarbonyl (Cbz) protected amino group and a 2-fluorophenyl substituent attached to a propanoic acid backbone. Its structural uniqueness positions it as a potential candidate for various therapeutic applications, particularly in enzyme inhibition and as a building block for biologically active molecules.

  • IUPAC Name : (2R)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
  • Molecular Formula : C₁₇H₁₆FNO₄
  • Molecular Weight : 317.31 g/mol
  • CAS Number : 401-28-5

The biological activity of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The benzyloxycarbonyl group can be enzymatically cleaved, revealing the active amino group that participates in various biochemical reactions. This compound's fluorinated aromatic ring enhances its binding affinity to molecular targets, potentially influencing enzyme kinetics and receptor interactions.

Enzyme Inhibition

Research indicates that derivatives similar to (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid exhibit significant inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) :
    • Compounds with similar structures have demonstrated selective inhibition of MAO-B, with IC₅₀ values ranging from 0.51 μM to 0.69 μM, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's .
  • Acetylcholinesterase (AChE) :
    • Inhibitory studies have shown that fluorinated compounds can modulate AChE activity, which is crucial for neurotransmitter regulation .
  • Butyrylcholinesterase (BChE) :
    • The compound has also been noted for its inhibitory action on BChE, with residual activity significantly reduced at concentrations around 10 μM .

Study 1: In Vitro Toxicity Assessment

A study evaluated the cytotoxic effects of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid on Vero cells, a normal epithelial cell line from African green monkeys. The results indicated that the compound was non-toxic at concentrations up to 100 μg/mL, demonstrating over 80% cell viability, which suggests a favorable safety profile for further biological evaluations .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the positioning of halogen atoms on the phenyl ring significantly influences the inhibitory potency against MAO-B and BChE. For instance, fluorine substitution at specific positions enhances binding affinity and enzyme inhibition compared to other halogens like bromine .

Data Table: Biological Activity Overview

Biological Activity Target Enzyme IC₅₀ Value Comments
MAO-B InhibitionMonoamine Oxidase0.51 - 0.69 μMSelective inhibitor with potential neuroprotective effects
AChE InhibitionAcetylcholinesteraseNot specifiedModulates neurotransmitter levels
BChE InhibitionButyrylcholinesterase<50% residual activity at 10 μMImplications for Alzheimer's treatment

Propriétés

IUPAC Name

(2R)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJREHMTTLYKRJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624573
Record name N-[(Benzyloxy)carbonyl]-2-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-28-5
Record name N-[(Benzyloxy)carbonyl]-2-fluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.